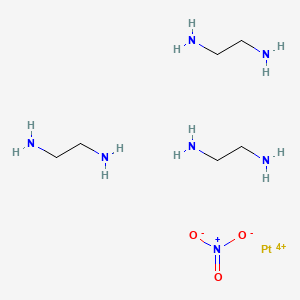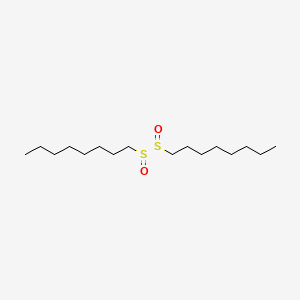
Disulfoxide, dioctyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfoxide, dioctyl is an organic compound characterized by the presence of two sulfoxide groups attached to octyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disulfoxide, dioctyl can be synthesized through the oxidation of dioctyl disulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide groups without over-oxidation to sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Disulfoxide, dioctyl undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone.
Reduction: Reduction of the sulfoxide groups can revert them to sulfides.
Substitution: The sulfoxide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Dioctyl sulfone.
Reduction: Dioctyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfoxide, dioctyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of disulfoxide, dioctyl involves its ability to interact with various molecular targets. The sulfoxide groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components.
Comparación Con Compuestos Similares
Dimethyl sulfoxide: A widely used solvent with similar sulfoxide functionality but different alkyl groups.
Dioctyl sulfone: The fully oxidized form of disulfoxide, dioctyl.
Dioctyl sulfide: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of octyl chains and sulfoxide groups, which confer distinct chemical and physical properties. Its ability to undergo selective oxidation and reduction makes it a versatile compound in various chemical processes.
Propiedades
Número CAS |
63450-71-5 |
|---|---|
Fórmula molecular |
C16H34O2S2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
1-octylsulfinylsulfinyloctane |
InChI |
InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19(17)20(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
UBCASRCXBQBPCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)S(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
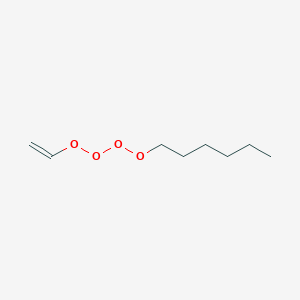
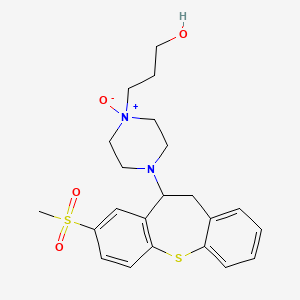
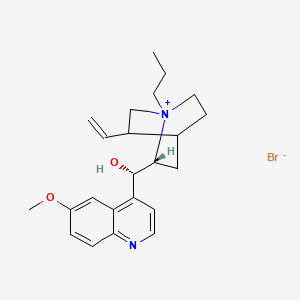
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
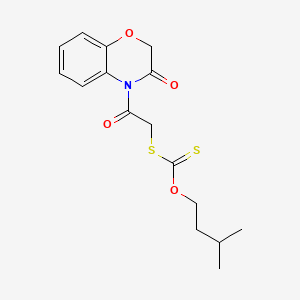
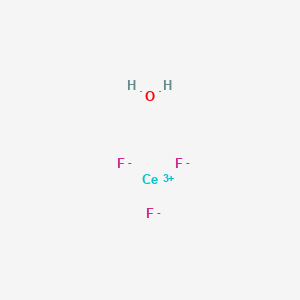
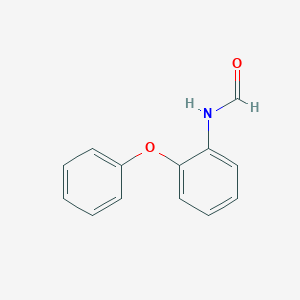
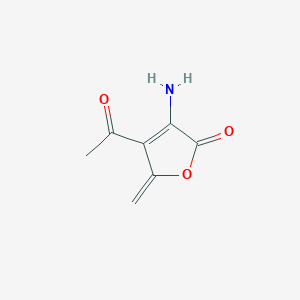
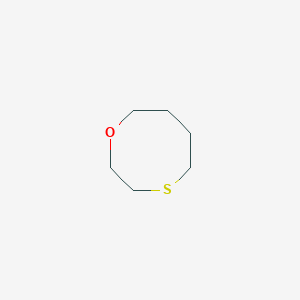

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
